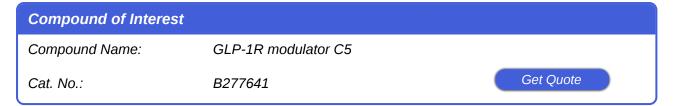


GLP-1R modulator C5 chemical structure and properties

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In-Depth Technical Guide to GLP-1R Modulator C5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of the novel GLP-1R modulator, C5. C5 is a small molecule, positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.

Core Chemical Structure and Physicochemical Properties

GLP-1R modulator C5 is a novel synthetic compound identified through screening efforts to discover non-peptidic modulators of the GLP-1 receptor. As an allosteric modulator, C5 binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand GLP-1 binds. This interaction enhances the binding of GLP-1 to its receptor, potentiating its downstream signaling effects.

The chemical and physical properties of C5 are summarized in the table below.



Property	Value	Source
IUPAC Name	2-((3- (benzyloxy)phenyl)sulfonyl)- N,N-diethyl-5-methyl-1H- indole-3-carboxamide	(Structure derived from vendor information)
CAS Number	421578-93-0	[1]
Molecular Formula	C24H21NO3	[1]
Molecular Weight	371.43 g/mol	[1]
Appearance	White to off-white solid	(Vendor Information)
Solubility	Soluble in DMSO	[1]
EC50	$1.59 \pm 0.53 \mu\text{M}$ (enhancement of GLP-1 binding)	[1]

Mechanism of Action and Signaling Pathways

C5 functions as a positive allosteric modulator of the GLP-1R. It binds to a cryptic transmembrane pocket on the receptor, which is distinct from the binding site of GLP-1. This allosteric binding is believed to induce a conformational change in the receptor that enhances the affinity and/or efficacy of the endogenous ligand, GLP-1. The potentiation of GLP-1 signaling by C5 leads to the activation of downstream pathways critical for glucose homeostasis.

The primary signaling pathway activated by the GLP-1R is the G α s-adenylyl cyclase-cAMP pathway.[2] Upon activation, the receptor stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular substrates, leading to insulin secretion from pancreatic β -cells.[2]

Furthermore, GLP-1R activation can also lead to the recruitment of β-arrestins, which are involved in receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades.[3][4] The "probe-dependent" nature of signaling by PAMs like C5 suggests that the specific downstream effects may vary depending on the orthosteric agonist bound to the receptor.



Below is a diagram illustrating the canonical GLP-1R signaling pathway and the proposed mechanism of action for C5.



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Caption: GLP-1R signaling pathway and the modulatory role of C5.

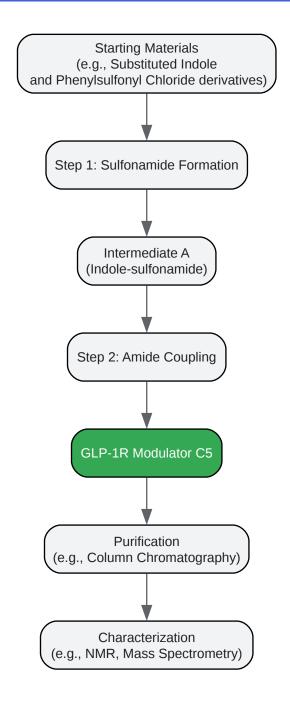
Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of **GLP-1R modulator C5**, based on the supporting information from Wang J, et al. (2021) and other relevant literature.[5]

Chemical Synthesis of GLP-1R Modulator C5

The synthesis of C5 is a multi-step process that involves the formation of key intermediates. A generalized workflow is presented below. For specific details on reagents and reaction conditions, please refer to the supplementary materials of the primary publication.





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Caption: Generalized workflow for the chemical synthesis of C5.

Protocol:

 Sulfonamide Formation: The synthesis typically begins with the reaction of a substituted indole with a benzenesulfonyl chloride derivative in the presence of a base to form the core indole-sulfonamide intermediate.

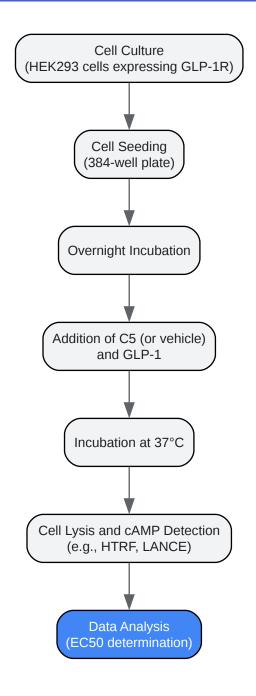


- Amide Coupling: The carboxylic acid moiety of the indole-sulfonamide intermediate is then
 coupled with diethylamine using a standard peptide coupling reagent (e.g., HATU, HOBt) to
 form the final carboxamide.
- Purification: The crude product is purified using techniques such as flash column chromatography on silica gel.
- Characterization: The structure and purity of the final compound are confirmed by analytical methods including 1H NMR, 13C NMR, and high-resolution mass spectrometry.

In Vitro cAMP Accumulation Assay

This assay is fundamental for assessing the functional activity of GLP-1R modulators. It measures the ability of the compound to potentiate GLP-1-induced intracellular cAMP production.





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Caption: Workflow for the in vitro cAMP accumulation assay.

Protocol:

- Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GLP-1R are cultured in appropriate media.
- Cell Seeding: Cells are seeded into 384-well plates and incubated overnight.

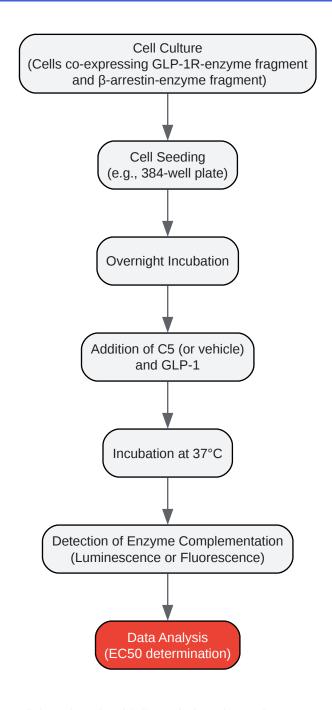


- Compound Treatment: The culture medium is replaced with a stimulation buffer containing a
 phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then
 treated with varying concentrations of C5 in the presence of a fixed, sub-maximal
 concentration of GLP-1 (e.g., EC20).
- Incubation: The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.
- cAMP Detection: Intracellular cAMP levels are measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE Ultra cAMP assay, according to the manufacturer's instructions.
- Data Analysis: The data are normalized and fitted to a four-parameter logistic equation to determine the EC50 value of C5 for the potentiation of GLP-1-induced cAMP production.

β-Arrestin Recruitment Assay

This assay is used to investigate the potential for biased agonism by assessing the recruitment of β -arrestin to the activated GLP-1R.





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Caption: Workflow for the β-arrestin recruitment assay.

Protocol:

Cell Line: A cell line (e.g., U2OS, CHO) is used that co-expresses the GLP-1R fused to a
fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the
complementary fragment of the enzyme.



- Cell Seeding: Cells are plated in a suitable microplate format.
- Compound Treatment: Cells are treated with C5 in the presence of GLP-1.
- Incubation: The plate is incubated to allow for receptor activation and β-arrestin recruitment.
- Detection: Upon recruitment, the enzyme fragments come into proximity, leading to a
 functional enzyme that can act on a substrate to produce a detectable signal (e.g.,
 luminescence or chemiluminescence).
- Data Analysis: The signal is quantified, and dose-response curves are generated to determine the potency (EC50) of C5 in promoting β-arrestin recruitment.

In Vivo Potential

While the primary characterization of C5 has been conducted in vitro, the broader class of GLP-1R positive allosteric modulators has shown promise in preclinical in vivo models.[6][7] Studies with other small molecule PAMs have demonstrated the potential to:

- Improve glucose tolerance in oral glucose tolerance tests (oGTTs).[7]
- Reduce food intake and body weight.[8]
- Potentiate the effects of endogenous GLP-1.[6]

Further in vivo studies will be necessary to fully elucidate the therapeutic potential of C5.

Conclusion

GLP-1R modulator C5 is a novel, small molecule positive allosteric modulator that enhances the activity of the GLP-1 receptor. Its ability to potentiate GLP-1 signaling in vitro, as demonstrated by cAMP accumulation assays, highlights its potential as a therapeutic agent for metabolic disorders. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of C5 and other similar modulators. Future research should focus on comprehensive in vivo studies to establish its efficacy and safety profile for potential clinical development.



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